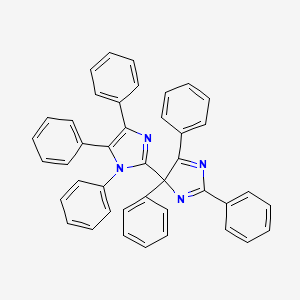![molecular formula C12H8Cl2N8O2 B14487908 4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) CAS No. 63562-27-6](/img/structure/B14487908.png)
4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a 1,3-phenylenebis(oxy) linkage and two 6-chloro-1,3,5-triazin-2-amine groups. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) typically involves the reaction of 1,3-phenylenebis(oxy) with 6-chloro-1,3,5-triazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.
科学的研究の応用
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The triazine rings play a crucial role in these interactions, as they can form stable complexes with various biomolecules. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 4,4’-[1,3-Phenylenebis(oxy)]bis(benzenamine)
- 6-Chloro-1,3,5-triazine-2,4-diamine
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is unique due to its dual triazine rings and the 1,3-phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
63562-27-6 |
|---|---|
分子式 |
C12H8Cl2N8O2 |
分子量 |
367.15 g/mol |
IUPAC名 |
4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenoxy]-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N8O2/c13-7-17-9(15)21-11(19-7)23-5-2-1-3-6(4-5)24-12-20-8(14)18-10(16)22-12/h1-4H,(H2,15,17,19,21)(H2,16,18,20,22) |
InChIキー |
BEAHXDJQVQFBQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)OC3=NC(=NC(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


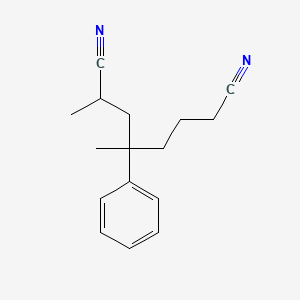
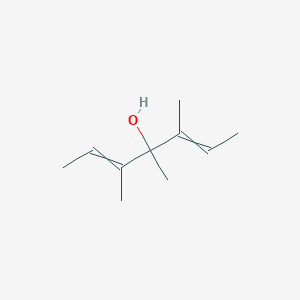

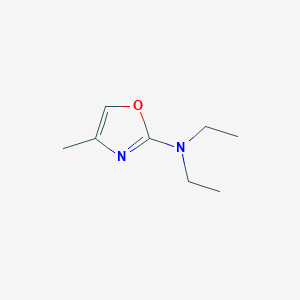

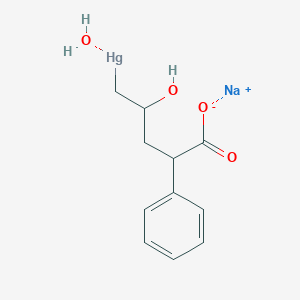
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
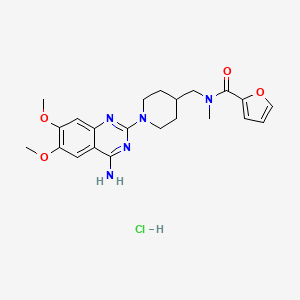
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)


![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
